1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLMWXJODNMOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and imidazole-5-carboxylic acid.
Nucleophilic Substitution: The 4-bromobenzyl bromide undergoes a nucleophilic substitution reaction with imidazole-5-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the benzyl group undergoes nucleophilic substitution under specific conditions.
| Reaction Type | Reagents/Conditions | Major Products | Yield/Notes | References |
|---|---|---|---|---|
| Aromatic Substitution | K₂CO₃, DMF, 80°C, amines/thiols | Amine- or thiol-substituted derivatives | 60-75% yield (varies by nucleophile) | |
| Halogen Exchange | NaI, acetone, reflux | Iodobenzyl analog | ~68% yield |
Key Findings :
-
The bromine's position (para) enhances electrophilicity, facilitating substitution with soft nucleophiles like amines or thiols under mild basic conditions.
-
Steric hindrance from the imidazole ring slightly reduces reaction rates compared to unsubstituted bromobenzyl compounds .
Coupling Reactions
The bromobenzyl group participates in cross-coupling reactions to form carbon-carbon bonds.
Case Study :
In a Suzuki coupling with 4-fluorophenylboronic acid, the reaction achieved 82% yield using Pd(PPh₃)₄ and K₃PO₄ in dioxane at 90°C . The imidazole ring remained intact, confirming its stability under these conditions.
Functional Group Transformations
The carboxylic acid group and imidazole ring undergo characteristic reactions.
Carboxylic Acid Derivatives
| Reaction Type | Reagents/Conditions | Major Products | Yield/Notes | References |
|---|---|---|---|---|
| Esterification | SOCl₂, EtOH, reflux | Ethyl ester | 89% yield | |
| Amidation | EDC/HOBt, DMF, rt, amines | Amide derivatives | 70-85% yield |
Imidazole Ring Modifications
Mechanistic Insight :
The imidazole ring’s electron-rich nature directs electrophilic attacks to the N-1 position, while the carboxylic acid group enhances acidity at C-2, enabling regioselective alkylation .
Reduction Reactions
Selective reduction of the carboxylic acid group is achievable.
| Reaction Type | Reagents/Conditions | Major Products | Yield/Notes | References |
|---|---|---|---|---|
| Carboxylic Acid → Alcohol | LiAlH₄, THF, 0°C to rt | 5-(Hydroxymethyl)imidazole derivative | 65% yield |
Limitation :
Over-reduction of the imidazole ring occurs with prolonged exposure to LiAlH₄, necessitating strict temperature control .
Stability and Reaction Optimization
-
pH Sensitivity : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming unidentified byproducts.
-
Thermal Stability : Stable up to 150°C, but degrades rapidly above 200°C .
Comparative Reactivity
A comparison with analogous compounds highlights unique features:
| Compound | Bromine Reactivity | Carboxylic Acid Reactivity | Key Difference |
|---|---|---|---|
| This compound | High | High | Simultaneous aryl/acid reactivity |
| 4-Bromo-1H-imidazole-5-carboxylic acid | Moderate | High | No benzyl group for coupling |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of imidazole derivatives, including 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid, as inhibitors of HIV-1 integrase (IN). The compound's carboxylic acid moiety facilitates hydrogen bonding with critical amino acids in the active site of the integrase enzyme, enhancing its inhibitory action. In a study evaluating various imidazole derivatives, compounds containing the bromobenzyl group exhibited significant inhibitory effects on HIV-1 IN-LEDGF/p75 interactions, with some achieving over 50% inhibition at concentrations of 100 µM .
| Compound | % Inhibition | CC50 (µM) |
|---|---|---|
| This compound | 33-45% | >200 |
| Other derivatives | Up to 89% | Varies |
Cancer Treatment
The overexpression of heme oxygenase-1 (HO-1) has been implicated in various cancers. Inhibiting HO-1 represents a promising therapeutic strategy. Fragment-based approaches have been employed to design novel compounds that can effectively inhibit HO-1. The incorporation of imidazole motifs into these compounds has shown promise in enhancing their potency against HO-1. For instance, a series of indole-based compounds were synthesized using similar principles, with some achieving micromolar activity against HO-1 . This suggests that derivatives like this compound could potentially be developed into effective anticancer agents.
Enzyme Inhibition
Imidazole derivatives are known for their ability to inhibit various enzymes, making them valuable in drug discovery. The structure of this compound allows for the exploration of structure-activity relationships (SAR) that can lead to the development of selective enzyme inhibitors. Studies have demonstrated that certain modifications to the imidazole ring can enhance binding affinity and selectivity for target enzymes .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves cycloaddition reactions between ethyl isocyanoacetate and imidoyl chlorides. This method allows for the efficient generation of various derivatives, facilitating SAR studies that are crucial for optimizing biological activity .
Key Synthetic Steps:
- Formation of Imidoyl Chloride : Reaction of an acyl chloride with an aniline derivative.
- Cycloaddition : The imidoyl chloride reacts with ethyl isocyanoacetate under controlled conditions.
- Hydrolysis : Conversion of esters to carboxylic acids yields the target compound.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. The bromobenzyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
Halogen atoms (Br, Cl, F) are common substituents in imidazole derivatives due to their electronic and steric effects.
Key Insights :
- Fluorine and trifluoromethyl groups enhance metabolic stability and electronic effects, making them favorable in drug design .
Electron-Withdrawing/Donating Groups
Substituents like nitro (-NO₂), methoxy (-OCH₃), and hydroxyl (-OH) modulate electronic properties and reactivity.
Key Insights :
- Nitro groups reduce electron density, favoring interactions with electron-rich biological targets .
- Methoxy and hydroxyl groups improve aqueous solubility but may reduce metabolic stability .
Application-Specific Derivatives
Theranostic Agents
Compounds like [¹²³I]IMAZA and (R)-[¹⁸F]FETO are optimized for imaging or therapy.
Key Insights :
- Radiolabeled derivatives (e.g., iodine-123, fluorine-18) enable non-invasive tumor imaging .
- Replacing ester groups (e.g., methyl ester in [¹¹C]metomidate) with amides ([¹²³I]IMAZA) improves metabolic stability .
Antibacterial/Angiotensin II Antagonists
Data Tables
Table 1: Physical Properties of Selected Imidazole Derivatives
Biological Activity
1-(4-Bromobenzyl)-1H-imidazole-5-carboxylic acid (CAS No. 1417637-70-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a carboxylic acid group, and a para-bromobenzyl substituent. Its molecular formula is with a molecular weight of approximately 281.11 g/mol. The structural characteristics contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-bromobenzyl bromide and imidazole-5-carboxylic acid.
- Reaction Conditions : A nucleophilic substitution reaction in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
- Purification : Techniques such as recrystallization or column chromatography are employed to isolate the final product.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The presence of the imidazole ring facilitates interaction with microbial targets.
Enzyme Inhibition
The compound's ability to coordinate with metal ions allows it to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug design, where enzyme inhibitors are sought for therapeutic applications.
Cancer Research
There is growing interest in the anti-cancer potential of imidazole derivatives. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.
The mechanism by which this compound exerts its biological effects can be attributed to:
- Metal Ion Coordination : The imidazole nitrogen atoms can coordinate with metal ions, influencing enzyme activity.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Substituent Effects : The para-bromobenzyl group may enhance lipophilicity and improve membrane permeability, facilitating cellular uptake.
Research Findings and Case Studies
Several studies have explored the biological activity of imidazole derivatives, including this compound. Key findings include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid, and how can alkylation efficiency be improved?
- Methodological Answer : The synthesis typically involves alkylation of imidazole-5-carboxylic acid derivatives with 4-bromobenzyl bromide. To optimize yield, use polar aprotic solvents (e.g., DMF) and a base like K₂CO₃ at 60–80°C for 12–24 hours . Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures completeness. Purification via recrystallization (ethanol/water) or column chromatography (gradient elution) is recommended. For regioselective alkylation, pre-protection of the imidazole nitrogen at the 3-position may reduce side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The 4-bromobenzyl group shows aromatic protons as a doublet (δ 7.3–7.5 ppm) and a singlet for the benzyl-CH₂ (δ ~5.3 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) and imidazole ring (C=N ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI+ to verify molecular ion [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Contradiction Resolution : If NMR suggests multiple conformers, perform variable-temperature NMR or compare with computational predictions (DFT) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like CYP11B enzymes?
- Methodological Answer :
- Docking Studies : Use software (e.g., AutoDock Vina) with CYP11B2 crystal structures (PDB: 4DZW). Focus on the heme-binding pocket and evaluate binding energy (ΔG ≤ −8 kcal/mol suggests strong interaction) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of the imidazole-carboxylic acid group near the heme iron. Analyze RMSD and hydrogen-bonding networks .
- Validation : Compare with experimental IC₅₀ values from adrenal cell assays (e.g., inhibition of cortisol synthesis) .
Q. What strategies resolve contradictions in crystallographic data for this compound, particularly in polymorph identification?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, 100 K) to minimize thermal motion artifacts. SHELXT is recommended for structure solution .
- Polymorph Analysis : Compare unit cell parameters (e.g., space group P2₁/c vs. P1) and hydrogen-bonding motifs. If discrepancies arise, re-index using Olex2 or perform PXRD to confirm phase purity .
- Refinement : Apply SHELXL with anisotropic displacement parameters. Use the R₁ factor (<5%) and wR₂ (<12%) as reliability metrics .
Q. How can radiolabeled derivatives be synthesized for theranostic applications in adrenal cancer imaging?
- Methodological Answer :
- Radiosynthesis : Introduce ¹²³I/¹³¹I via isotopic exchange. React the 4-bromobenzyl precursor with Na[¹²³I]I in the presence of Cu(I) catalyst (120°C, 30 min). Purify via HPLC (C18 column, acetonitrile/water) .
- Biological Evaluation : Perform biodistribution studies in ACC xenograft models. Use SPECT/CT imaging at 24h post-injection to assess tumor uptake (SUV ≥2.0 indicates specificity) .
- Dosimetry : Calculate absorbed radiation dose (OLINDA/EXM software) to ensure safety for clinical translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
